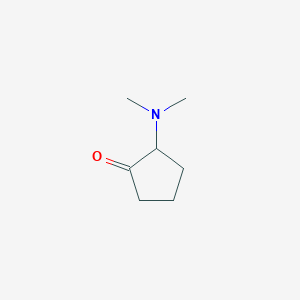
2-(Dimethylamino)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)cyclopentan-1-one is an organic compound with the molecular formula C₇H₁₃NO It is a cyclopentanone derivative where the carbonyl group is substituted with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)cyclopentan-1-one typically involves the reaction of cyclopentanone with dimethylamine under specific conditions. One common method is the Mannich reaction, where cyclopentanone reacts with formaldehyde and dimethylamine in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)cyclopentan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)methylcyclopentanone
- 2-(Dimethylamino)cyclohexanone
- 2-(Dimethylamino)cyclobutanone
Uniqueness
2-(Dimethylamino)cyclopentan-1-one is unique due to its five-membered ring structure, which imparts distinct chemical properties compared to its six-membered or four-membered analogs
Eigenschaften
CAS-Nummer |
55154-09-1 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-(dimethylamino)cyclopentan-1-one |
InChI |
InChI=1S/C7H13NO/c1-8(2)6-4-3-5-7(6)9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CMRKAVCMNZXAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
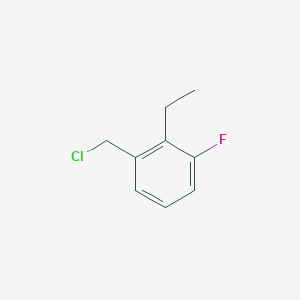

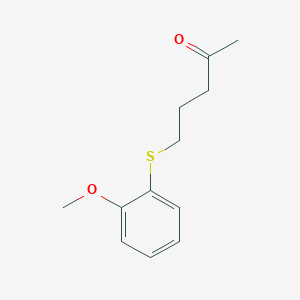
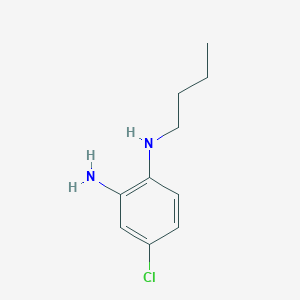
![Methyl (3aS,5S,6aS)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13649054.png)
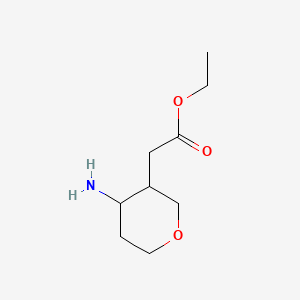
![2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B13649064.png)
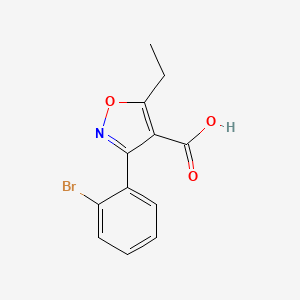
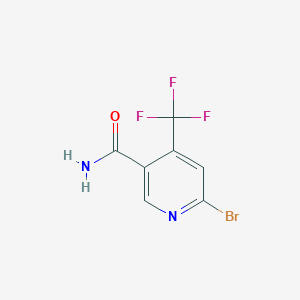
![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
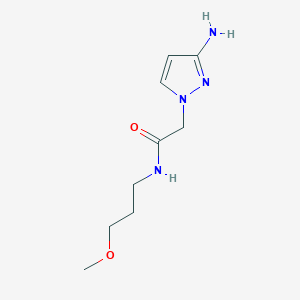
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)

